Bay 65-1942 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
Bay 65-1942 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ) subunit. This technical guide provides a comprehensive overview of its mechanism of action, detailing its role in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.
Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, IKKβ has emerged as a critical therapeutic target. Bay 65-1942 hydrochloride has been identified as a highly selective inhibitor of IKKβ, offering a valuable tool for investigating the physiological and pathological roles of the NF-κB pathway and as a potential therapeutic agent.
Core Mechanism of Action
Bay 65-1942 hydrochloride functions as an ATP-competitive inhibitor of IKKβ. By binding to the ATP-binding pocket of the IKKβ enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrate, IκBα. This inhibition of IκBα phosphorylation is the critical step in blocking the downstream activation of the NF-κB signaling cascade. The prevention of IκBα degradation leads to the sequestration of NF-κB dimers in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.
Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by Bay 65-1942 hydrochloride.
Caption: Canonical NF-κB signaling pathway and inhibition by Bay 65-1942.
Quantitative Data
The following tables summarize the key quantitative data for Bay 65-1942 hydrochloride, demonstrating its potency and selectivity.
Table 1: In Vitro Potency
| Parameter | Value | Species/Assay | Reference |
| IC50 (IKKβ) | 4 nM | Recombinant Human IKKβ | [1] |
| Ki (IKKβ) | 2 nM | Recombinant Human IKKβ (ATP-competitive) | [1] |
| IC50 (IKKα) | 135 nM | Recombinant Human IKKα | [1] |
| IC50 (Cell Viability, MYL-R cells) | 10 µM | 48-hour MTS assay | [2] |
Table 2: Kinase Selectivity Profile
Bay 65-1942 exhibits high selectivity for IKKβ over a panel of other kinases.
| Kinase | IC50 | Fold Selectivity vs. IKKβ | Reference |
| IKKβ | 4 nM | 1 | [1] |
| IKKα | 135 nM | >33 | [1] |
| IKKε | >10 µM | >2500 | [3] |
| MKK4 | >10 µM | >2500 | [3] |
| MKK7 | >10 µM | >2500 | [3] |
| ERK-1 | >10 µM | >2500 | [3] |
| Syk | >10 µM | >2500 | [3] |
| Lck | >10 µM | >2500 | [3] |
| Fyn | >10 µM | >2500 | [3] |
| PI3Kγ | >10 µM | >2500 | [3] |
| PKA | >10 µM | >2500 | [3] |
| PKC | >10 µM | >2500 | [3] |
Table 3: In Vivo Efficacy (Mouse Model of Myocardial Ischemia-Reperfusion)
| Treatment Group | Infarct Size (% of Area at Risk) | p-value vs. Vehicle | Reference |
| Sham | 5.8 ± 3.4 | <0.05 | [2] |
| Vehicle | 70.7 ± 3.4 | - | [2] |
| Bay 65-1942 (prior to ischemia) | 42.7 ± 4.1 | <0.05 | [2] |
| Bay 65-1942 (at reperfusion) | 42.7 ± 7.5 | <0.05 | [2] |
| Bay 65-1942 (2h post-reperfusion) | 29.4 ± 5.2 | <0.05 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
IKKβ Kinase Assay (In Vitro)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of Bay 65-1942 against IKKβ.
Caption: Workflow for an in vitro IKKβ kinase assay.
Methodology:
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Reagents: Recombinant human IKKβ, GST-tagged IκBα (1-54) as a substrate, [γ-32P]ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), and serial dilutions of Bay 65-1942 hydrochloride.
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Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant IKKβ, and the desired concentration of Bay 65-1942 or vehicle (DMSO).
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Initiation: Add GST-IκBα and [γ-32P]ATP to initiate the reaction.
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Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
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Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
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Analysis: Separate the reaction products by SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated GST-IκBα.
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Quantification: The intensity of the phosphorylated substrate bands is quantified using densitometry.
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IC50 Determination: The percentage of inhibition for each concentration of Bay 65-1942 is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTS) Assay
This protocol describes the use of an MTS assay to assess the effect of Bay 65-1942 on cell viability.
Methodology:
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Cell Seeding: Plate cells (e.g., MYL-R) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
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Treatment: Treat the cells with various concentrations of Bay 65-1942 hydrochloride or vehicle control for a specified duration (e.g., 48 hours).[2]
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MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the steps for analyzing the phosphorylation status and levels of key proteins in the NF-κB pathway.
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
Methodology:
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Cell Culture and Treatment: Culture cells to the desired confluency and treat with Bay 65-1942 hydrochloride for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a short period.
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Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH).
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Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.
Conclusion
Bay 65-1942 hydrochloride is a well-characterized, potent, and selective inhibitor of IKKβ. Its ATP-competitive mechanism of action effectively blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of IKKβ inhibition in various disease contexts. The high selectivity of Bay 65-1942 makes it a superior tool for dissecting the specific roles of IKKβ in cellular processes.
